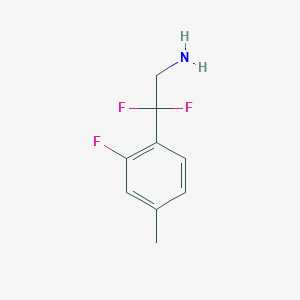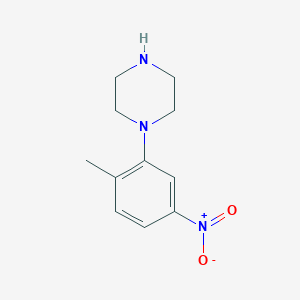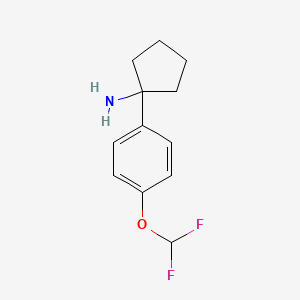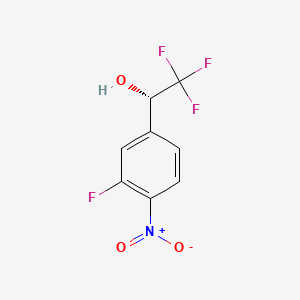
(S)-2,2,2-Trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitrobenzaldehyde and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the reaction of 3-fluoro-4-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst to ensure the formation of the (1S) enantiomer.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanone.
Reduction: Formation of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers with specific functionalities.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its distinct chemical structure.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl and nitrophenyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(1S)-2,2,2-trifluoro-1-(4-nitrophenyl)ethan-1-ol: Lacks the additional fluorine atom on the phenyl ring.
(1S)-2,2,2-trifluoro-1-(3-chloro-4-nitrophenyl)ethan-1-ol: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, along with an additional fluorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H5F4NO3 |
|---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-fluoro-4-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H5F4NO3/c9-5-3-4(7(14)8(10,11)12)1-2-6(5)13(15)16/h1-3,7,14H/t7-/m0/s1 |
InChI Key |
NGTNOBHYSZBVAP-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(F)(F)F)O)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B15309705.png)

![2-Hydroxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15309725.png)
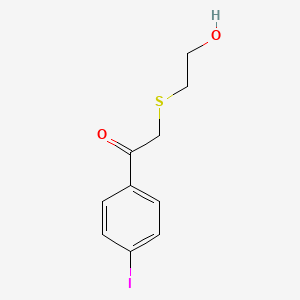
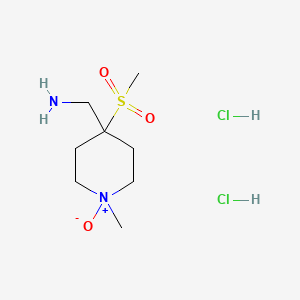
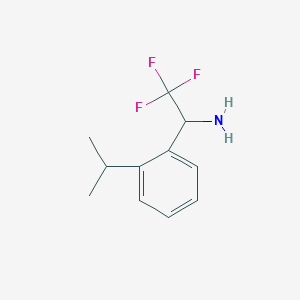
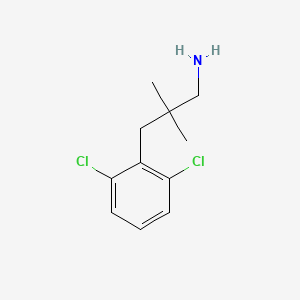
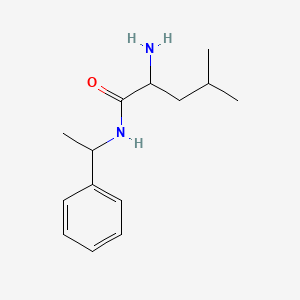
![5-{Bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine](/img/structure/B15309763.png)
![(1R,3r,5S)-3-methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15309769.png)
